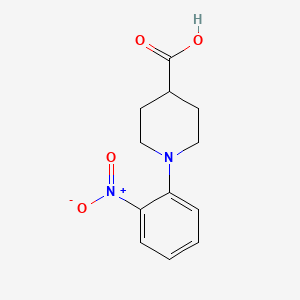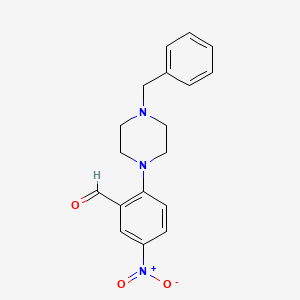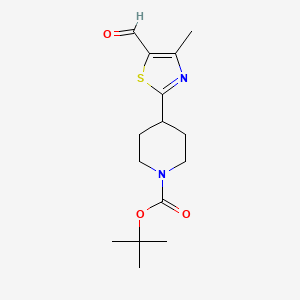
Tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-YL)piperidine-1-carboxylate
Übersicht
Beschreibung
The compound "Tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxylate" is not directly mentioned in the provided papers. However, the papers discuss various tert-butyl piperidine-1-carboxylate derivatives, which are important intermediates in the synthesis of biologically active compounds, including anticancer drugs, and molecules with potential applications in treating depression, cerebral ischemia, and as analgesics . These compounds are characterized by the presence of a piperidine ring, which is a common feature in many pharmaceutical agents due to its ability to interact with biological targets.
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multiple steps, starting from commercially available materials. For instance, tert-butyl 4-hydroxypiperidine-1-carboxylate is used as a starting material in one synthesis, leading to a compound with a yield of 49.9% after three steps . Another derivative was synthesized with a yield of 52% using a low-cost amination process . A high-yield method reaching up to 71.4% was established for tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, involving nucleophilic substitution, oxidation, halogenation, and elimination reactions . These syntheses are optimized for efficiency and yield, which is crucial for the production of intermediates for further drug development.
Molecular Structure Analysis
The molecular structures of the synthesized tert-butyl piperidine-1-carboxylate derivatives are confirmed using various spectroscopic techniques such as MS, 1H NMR, 13C NMR, and FT-IR . X-ray diffraction (XRD) is also employed to evaluate the crystal structures of some compounds, revealing details such as dihedral angles and conformation of the piperazine ring . Density functional theory (DFT) calculations are used to optimize the molecular structures and compare them with experimental data, ensuring the accuracy of the synthesized compounds' structures .
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives undergo various chemical reactions during their synthesis. These reactions include amination, reduction, halogenation, condensation, and nucleophilic substitution . The choice of reaction and conditions is tailored to introduce specific functional groups and achieve the desired molecular architecture, which is essential for the biological activity of the final compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are characterized through spectroscopic methods and XRD. The compounds exhibit different melting points, and their structures are confirmed by 1H NMR spectroscopy . The molecular electrostatic potential and frontier molecular orbitals are analyzed using DFT to understand the electronic properties, which can influence the interaction with biological targets . Additionally, the compounds' crystal structures reveal intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to the stability of the compounds in the solid state .
Wissenschaftliche Forschungsanwendungen
Synthesis and Optimization for Anticancer Applications
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, has been synthesized through an optimized method achieving a high total yield of 71.4%. This compound serves as a crucial precursor in the development of inhibitors targeting the PI3K/AKT/mTOR pathway, which is significant in cancer cell growth and survival. Several small molecule anticancer drugs containing this compound have been reported, highlighting its potential in overcoming resistance issues in cancer therapy (Zhang et al., 2018).
Intermediate for Biologically Active Compounds
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is another variant synthesized for use as an important intermediate in creating biologically active compounds, such as crizotinib. This synthesis demonstrates the compound's role in the development of targeted therapies, with a total yield of 49.9% (Kong et al., 2016).
Crystal Structure for Structural Analysis
The structural analysis through X-ray diffraction of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate provides insights into the molecular geometry and potential interactions of such compounds. Understanding the crystal structure aids in the design of new drugs by revealing how modifications can influence molecular stability and reactivity (Richter et al., 2009).
Key Intermediate for Vandetanib Synthesis
The compound serves as a key intermediate in the synthesis of Vandetanib, a drug used for the treatment of certain types of cancer. Through a series of acylation, sulfonation, and substitution reactions, a total yield of 20.2% was achieved. This showcases the compound's utility in complex drug synthesis processes (Wang et al., 2015).
Development of Nociceptin Antagonists
An efficient and practical asymmetric synthesis method for producing intermediates for nociceptin antagonists demonstrates the compound's versatility in therapeutic applications beyond cancer treatment. The synthesis process involves diastereoselective reduction and isomerization steps, highlighting the compound's potential in developing novel pain management therapies (Jona et al., 2009).
Wirkmechanismus
Target of Action
It is known that this compound is an important intermediate in many biologically active compounds such as crizotinib .
Mode of Action
It is known to be involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known to be involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions.
Result of Action
It is known to be an important intermediate in the synthesis of many biologically active compounds .
Action Environment
It is known that the compound should be stored at a temperature of 28 c .
Eigenschaften
IUPAC Name |
tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-10-12(9-18)21-13(16-10)11-5-7-17(8-6-11)14(19)20-15(2,3)4/h9,11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLBLKQMNXRZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406909 | |
| Record name | TERT-BUTYL 4-(5-FORMYL-4-METHYL-1,3-THIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850374-97-9 | |
| Record name | 1,1-Dimethylethyl 4-(5-formyl-4-methyl-2-thiazolyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850374-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TERT-BUTYL 4-(5-FORMYL-4-METHYL-1,3-THIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



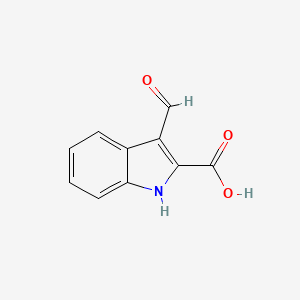

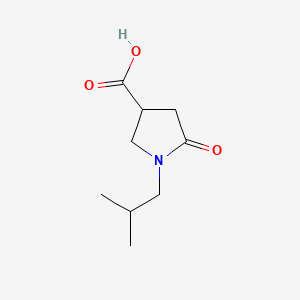


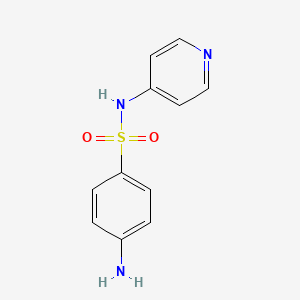

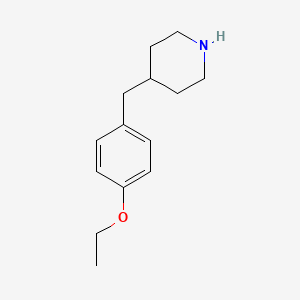
![2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide](/img/structure/B1309524.png)

![1-benzyl-N-[(5-methyl-2-furyl)methyl]piperidin-4-amine](/img/structure/B1309535.png)
![(8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1309540.png)
